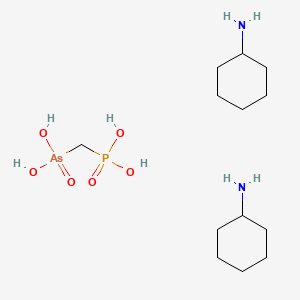![molecular formula C10H9Cl3O2S B14500863 2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene CAS No. 62774-48-5](/img/structure/B14500863.png)
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxy groups and a trichloroethenylsulfanyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene typically involves the reaction of 2,4-dimethoxybenzene with trichloroethenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.
化学反应分析
Types of Reactions
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, making it more reactive to electrophiles.
Nucleophilic Substitution: The trichloroethenylsulfanyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products include compounds where the chlorine atoms are replaced by nucleophiles such as hydroxyl or alkoxy groups.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
科学研究应用
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The methoxy groups enhance the reactivity of the benzene ring, facilitating electrophilic substitution reactions. The trichloroethenylsulfanyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can affect molecular pathways and biological processes, making the compound of interest in medicinal chemistry and drug development.
相似化合物的比较
Similar Compounds
2,4-Dimethoxyaniline: Similar structure with amino group instead of trichloroethenylsulfanyl group.
2,4-Dimethoxybenzaldehyde: Contains an aldehyde group instead of trichloroethenylsulfanyl group.
2,4-Dimethoxybenzoic Acid: Contains a carboxylic acid group instead of trichloroethenylsulfanyl group.
Uniqueness
2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene is unique due to the presence of the trichloroethenylsulfanyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be suitable.
属性
CAS 编号 |
62774-48-5 |
|---|---|
分子式 |
C10H9Cl3O2S |
分子量 |
299.6 g/mol |
IUPAC 名称 |
2,4-dimethoxy-1-(1,2,2-trichloroethenylsulfanyl)benzene |
InChI |
InChI=1S/C10H9Cl3O2S/c1-14-6-3-4-8(7(5-6)15-2)16-10(13)9(11)12/h3-5H,1-2H3 |
InChI 键 |
MNXGMFAKNIAVGJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)SC(=C(Cl)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

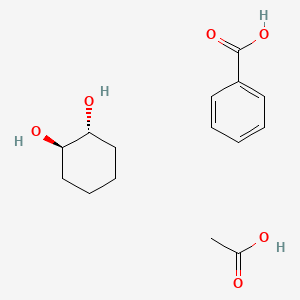

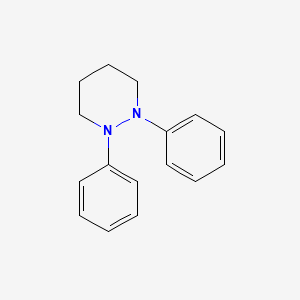


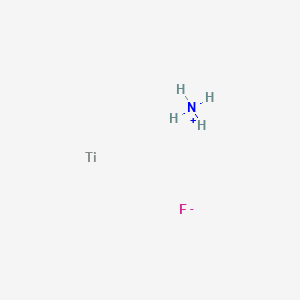
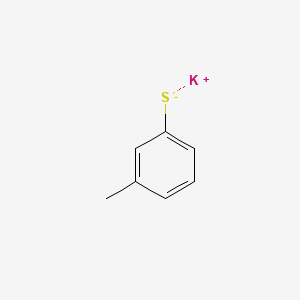

![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
